2-Methanesulfonylethane-1-sulfonyl fluoride
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Overview
Description
2-Methanesulfonylethane-1-sulfonyl fluoride: is an organosulfur compound that features two sulfonyl fluoride groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-sulfonyl fluoride can be synthesized through a multi-step process involving the reaction of sulfonyl chlorides with fluoride sources. One common method involves the use of potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method allows for the efficient conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available reagents. The process often employs continuous flow chemistry techniques to enhance reaction efficiency and yield . Electrochemical oxidative coupling of thiols with potassium fluoride in flow reactors has also been explored as a method to produce sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Scientific Research Applications
2-Methanesulfonylethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed as a covalent probe for the selective labeling of proteins and other biomolecules.
Drug Discovery: Its unique reactivity makes it a valuable tool in the development of enzyme inhibitors and other bioactive compounds.
Materials Science: The compound is used in the preparation of functional materials with specific properties, such as high Lewis acidity and mesoporosity.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride groups act as electrophilic centers, allowing the compound to form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various applications, including the selective labeling of proteins and the inhibition of enzymes .
Comparison with Similar Compounds
2-Methoxyethene-1-sulfonyl fluoride: This compound is used as a precursor for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives.
Sulfonyl Chlorides: These compounds are similar in structure but differ in their reactivity and applications.
Uniqueness: 2-Methanesulfonylethane-1-sulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which provide enhanced reactivity and versatility in chemical transformations compared to other sulfonyl fluorides .
Properties
Molecular Formula |
C3H7FO4S2 |
---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-methylsulfonylethanesulfonyl fluoride |
InChI |
InChI=1S/C3H7FO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |
InChI Key |
YMIYCRNHZBVOOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
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